2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 is a modified nucleoside derivative of cytidine, notable for its structural modifications that enhance its biochemical properties. This compound incorporates three 4-chlorobenzoyl groups and is isotopically labeled with nitrogen-15, making it valuable for various scientific applications, particularly in molecular biology and pharmacology. The molecular formula is with a molecular weight of approximately 663.83 g/mol .
This compound is classified under stable isotope-labeled compounds and nucleoside analogs. It has been sourced from various suppliers specializing in synthetic chemistry and pharmaceutical research, including LGC Standards and Pharmaffiliates . Its unique structure allows it to act as a potent inhibitor of DNA methyltransferases, which are crucial in regulating gene expression .
The synthesis of 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 typically involves the following steps:
The detailed reaction conditions, including temperature, solvent choice, and reaction times, are critical for achieving high yields and purity .
The molecular structure of 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 features a triazine ring system with multiple substituents that influence its chemical behavior. The compound's key structural features include:
[15NH2]C1=[15N]C(=O)[15N](C=[15N]1)[C@@H]2O[C@H](COC(=O)c3ccc(Cl)cc3)[C@@H](OC(=O)c4ccc(Cl)cc4)[C@H]2OC(=O)c5ccc(Cl)cc5
The presence of chlorine atoms contributes to its lipophilicity and potential bioactivity.
The primary chemical reactions involving 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 include:
The mechanism of action for 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 primarily involves its role as an inhibitor of DNA methyltransferases. By mimicking natural nucleotides, it competes for binding sites on the enzyme:
This action is crucial in research related to epigenetics and cancer therapy .
The physical properties of 2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine-15N4 include:
Chemical properties include stability under standard laboratory conditions but may degrade upon prolonged exposure to moisture or extreme pH levels .
This compound has several significant applications in scientific research:
This isotopically labeled nucleoside analog represents a sophisticated chemical tool for probing the mechanisms and pharmacokinetics of epigenetic therapeutics. Its design integrates three critical elements: the 5-azacytidine core (a validated DNA methyltransferase inhibitor), 4-chlorobenzoyl protecting groups (enhancing stability and lipophilicity), and ¹⁵N₄ isotopic labeling (enabling precise metabolic tracking). The compound serves as a cornerstone in advanced cancer research, particularly for investigating targeted delivery and epigenetic reprogramming.
The systematic name 2',3',5'-Tri-O-(4-chlorobenzoyl)-5-azacytidine-¹⁵N₄ follows IUPAC conventions for substituted ribonucleosides:
Structural Significance:
Table 1: Key Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | Not assigned (parent compound CAS: 320-67-2) |
Molecular Formula | C₂₉H₂₁Cl₃¹⁵N₄O₈ |
Exact Mass | 663.89404 g/mol |
Chemical Synonyms | 5-Azacytidine-¹⁵N₄, 2',3',5'-tris(4-chlorobenzoate); Tri-O-(p-chlorobenzoyl)-5-azacytidine-¹⁵N₄ |
Common Derivatives | Azacitidine Related Compound B (1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose; CAS 6974-32-9) [3] |
5-Azacytidine emerged in the 1960s as a cytidine analog with antileukemic activity. Its epigenetic function was later uncovered when low-dose regimens demonstrated DNA hypomethylation and tumor suppressor gene reactivation. Key developmental milestones:
Table 2: Comparative Efficacy of 5-Azacytidine Formulations in Lung Cancer Models
Formulation Type | Lung Dose (mg/kg) | Tumor Burden Reduction | Key Pharmacokinetic Advantage |
---|---|---|---|
Inhaled Dry Powder | 0.6 | 70–95% | Sustained lung exposure; brain penetration |
Inhaled Aqueous | 0.6 | <70% | Moderate lung retention |
Systemic Injection | 2.0 | 30–50% | Rapid plasma clearance; minimal lung uptake |
The incorporation of four ¹⁵N atoms creates a spectroscopically traceable version of the prodrug without altering its biochemical behavior. This enables:
Table 3: Analytical Advantages of ¹⁵N₄ Labeling
Application | Technical Approach | Key Finding |
---|---|---|
Tissue Distribution Studies | LC-MS/MS with MRM (m/z 668→ quantitation) | Lung-to-plasma AUC ratio >10 after inhalation |
Metabolic Stability Assays | ¹⁵N NMR tracking of glycosidic bond cleavage | t₁/₂ increase of 8× vs. unprotected 5-azacytidine |
Tumor Demethylation Analysis | HPLC separation of ¹⁵N-labeled DNA adducts | Correlation between tumor ¹⁵N levels and TSG reactivation |
Concluding Remarks
2',3',5'-Tri-O-(4-chlorobenzoyl)-5-azacytidine-¹⁵N₄ exemplifies the convergence of synthetic chemistry, isotopic labeling, and drug delivery science. Its design addresses historical limitations of epigenetic agents through enhanced stability and traceability, enabling precise dissection of pharmacokinetic-epigenetic relationships. Current research leverages this compound to develop inhalation therapies for lung cancer and intrathecal formulations for CNS malignancies – applications where targeted exposure is paramount.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3